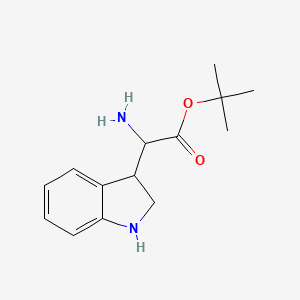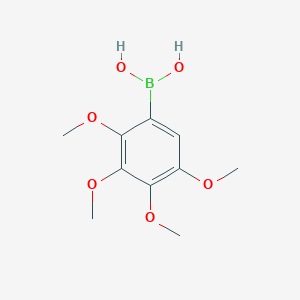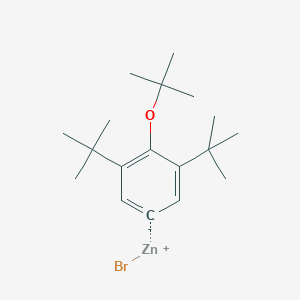
(4-t-Butoxy-3,5-di-tert-butylphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is used in various organic synthesis reactions, particularly in cross-coupling reactions. The compound is characterized by the presence of a zinc atom bonded to a bromide ion and a phenyl group substituted with tert-butoxy and tert-butyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of (4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group is transferred to another molecule.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and other organohalides.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of various chemical structures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds synthesized through cross-coupling reactions are often found in pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of complex organic molecules makes it a critical component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an organohalide, forming a palladium complex.
Transmetalation: The zinc-bonded phenyl group is transferred to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.
(4-tert-butoxy-3,5-di-tert-butylphenyl)lithium: Contains lithium instead of zinc and is used in different types of reactions.
(4-tert-butoxy-3,5-di-tert-butylphenyl)boronic acid: Used in Suzuki-Miyaura coupling reactions but involves boron instead of zinc.
Uniqueness
The uniqueness of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide lies in its ability to participate in specific cross-coupling reactions with high efficiency and selectivity. Its stability in THF and compatibility with various catalysts and reagents make it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C18H29BrOZn |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
bromozinc(1+);1,3-ditert-butyl-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)19-18(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZLGJINKMFFFNDS-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)OC(C)(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


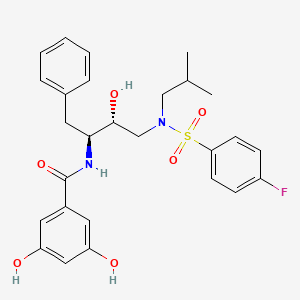
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
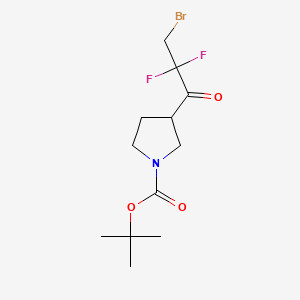
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
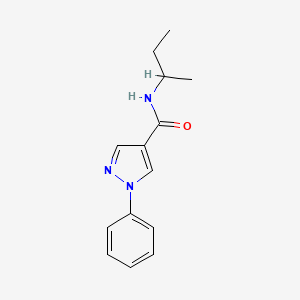
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)
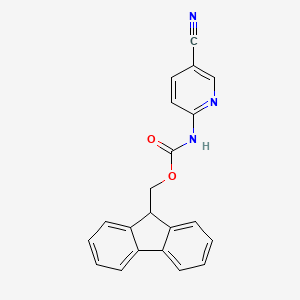
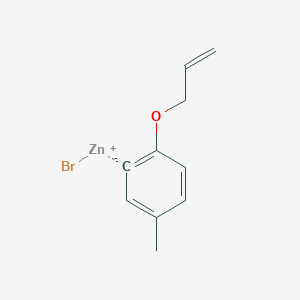
![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
![2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14888161.png)
